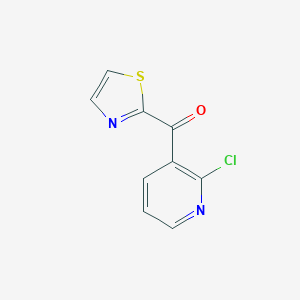

2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Descripción

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 2-thiazolylcarbonyl group at position 2. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOPOUPHASIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632557 | |

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191220-43-6 | |

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bis(Trichloromethyl)Carbonate-Mediated Chlorination

The use of bis(trichloromethyl)carbonate (BTC) as a chlorinating agent, as demonstrated in the preparation of 2-chloro-3-cyanopyridine, offers a safer alternative to traditional chlorination reagents. In this method, 3-cyanopyridine N-oxide undergoes chlorination in dichloroethane at −5–40°C with triethylamine as a base, yielding 2-chloro-3-cyanopyridine at 20% efficiency. Adapting this protocol for 2-chloro-3-(2-thiazolylcarbonyl)pyridine would require:

-

Replacing 3-cyanopyridine N-oxide with a precursor bearing a thiazolylcarbonyl group at position 3.

-

Optimizing solvent compatibility (e.g., dichloromethane or tetrahydrofuran) to accommodate the thiazole ring’s sensitivity to harsh conditions.

-

Ensuring BTC selectively targets the pyridine’s 2-position without degrading the thiazolylcarbonyl moiety.

A hypothetical reaction scheme is proposed:

Key challenges include managing the electron-withdrawing nature of the thiazolylcarbonyl group, which may deactivate the pyridine ring and necessitate higher reaction temperatures or prolonged durations.

Aqueous-Phase Chlorination with Sodium Hypochlorite

Patent EP0939079B1 details the synthesis of 2-chloro-3-hydroxypyridine using sodium hypochlorite under alkaline conditions (pH 11–13). This method achieves an 81% yield by maintaining precise pH control during hypochlorite addition. For this compound, this approach would require:

-

Substituting 3-hydroxypyridine with 3-(2-thiazolylcarbonyl)pyridine.

-

Adjusting pH to stabilize the thiazole ring, which may hydrolyze under strongly alkaline conditions.

-

Introducing chlorine selectively at position 2 without oxidizing the thiazolylcarbonyl group.

A modified protocol could involve staged additions of sodium hypochlorite at 0–5°C, followed by neutralization with hydrochloric acid to precipitate the product. However, the thiazole’s susceptibility to electrophilic attack may necessitate protective group strategies, such as temporary silylation of the thiazole nitrogen.

Introducing the Thiazolylcarbonyl Group

Friedel-Crafts Acylation and Limitations

Direct acylation of pyridine via Friedel-Crafts reactions is impeded by the ring’s electron-deficient nature. Instead, indirect methods must be employed:

-

Pre-functionalization with a directing group : Installing a methoxy or amino group at position 3 could facilitate directed ortho-metallation, followed by quenching with 2-thiazolecarbonyl chloride. However, subsequent removal of the directing group without affecting the thiazole remains a hurdle.

-

Cross-coupling reactions : A Suzuki-Miyaura coupling between 3-bromo-2-chloropyridine and a thiazolylcarbonyl boronic acid represents a viable pathway. For example:

This method’s success hinges on the availability of stable thiazolylcarbonyl boronic acids and compatibility with palladium catalysts.

Catalytic Chlorination with Metal Chlorides

The preparation of 2-chloro-3-aminopyridine using FeCl₃ or CuCl₂ as catalysts provides insights into managing regioselectivity in electron-deficient pyridines. Key parameters include:

-

Catalyst loading : 1–8 wt% of FeCl₃ relative to the substrate.

-

Temperature control : Maintaining 15–50°C to minimize over-chlorination.

-

Acid concentration : Using 3–4 molar equivalents of HCl to stabilize the intermediate.

Adapting this for this compound would require:

-

Replacing 3-aminopyridine with 3-(2-thiazolylcarbonyl)pyridine.

-

Ensuring the thiazole ring remains intact under acidic, chlorine-rich conditions.

-

Optimizing catalyst choice (e.g., NiCl₂ may offer better compatibility with sulfur-containing substrates).

Comparative Analysis of Synthetic Routes

Stability and Purification Considerations

The thiazole ring’s sensitivity to oxidation and hydrolysis necessitates:

-

Low-temperature reactions : Conducting chlorination below 30°C to prevent ring opening.

-

Inert atmospheres : Using nitrogen or argon to shield against oxidative degradation.

-

Chromatographic purification : Employing silica gel or alumina columns with non-polar eluents (e.g., hexane/ethyl acetate) to isolate the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides):

- Example : Reaction with piperidine in ethanol at reflux yields 2-piperidinyl-3-(2-thiazolylcarbonyl)pyridine .

- Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C).

Carbonyl Group Transformations

The thiazolylcarbonyl group participates in condensation , reduction , and nucleophilic additions :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the carbonyl to a hydroxymethyl group, forming 3-(2-thiazolylhydroxymethyl)-2-chloropyridine .

- Condensation : Reacts with hydrazines to form hydrazides, which are precursors for heterocyclic scaffolds (e.g., thiazolo[3,2-a]pyridines) .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura or Stille couplings :

- Example : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives .

- Typical Catalysts : Pd(PPh₃)₄, PdCl₂(dppf).

Reaction Data Table

Stability and Handling

Aplicaciones Científicas De Investigación

2-Chloro-3-(2-thiazolylcarbonyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Related Pyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key pyridine derivatives with structural similarities to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, emphasizing substituent effects:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 2-Chloro-3-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitutions. This is critical in agrochemical synthesis . The cyano (-CN) group in 2-Chloro-3-cyano-5-phenylpyridine increases polarity, improving solubility in polar solvents and enabling interactions with biological targets .

- Steric and Protective Groups: Trimethylsilyl (-Si(CH₃)₃) and tert-butyldimethylsilyl (-OSi) groups protect reactive hydroxyl or amino groups during multi-step syntheses, as seen in and .

Reactivity :

- The thiazolylcarbonyl group in the target compound likely offers dual hydrogen-bonding sites (N and S), enhancing binding affinity in drug-receptor interactions. This is analogous to sulfur-containing derivatives like 2-(Chlorothio)pyridine-3-carbonyl chloride .

Actividad Biológica

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole moiety, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is CHClNOS. The structure includes a chlorine atom and a thiazole ring, which are crucial for its biological activity.

Antimicrobial Properties

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacteria and fungi. The presence of the chlorine atom in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For example, a study indicated that derivatives of pyridine and thiazole exhibited cytotoxic effects against various human cancer cell lines, including gastric cancer cells. The compound's ability to inhibit telomerase has been noted, with some derivatives showing IC values in the low micromolar range, indicating potent activity against cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as telomerase.

- Interaction with Nucleic Acids : Thiazole derivatives often interact with DNA or RNA, disrupting their function and leading to apoptosis in cancer cells.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Study on Cytotoxicity

In a study evaluating various pyridine derivatives, this compound was tested against several cancer cell lines. Results showed that it had significant cytotoxic effects with an IC value indicating effective inhibition of cell growth .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its effectiveness in disrupting bacterial cell walls .

Data Summary

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

- Step 1: Chlorination at the 2-position of pyridine using reagents like POCl₃ or PCl₃ under reflux conditions to ensure regioselectivity .

- Step 2: Introduction of the thiazole-carbonyl group via Friedel-Crafts acylation or coupling reactions. For example, thiazole-2-carbonyl chloride can react with 2-chloropyridine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) or base (e.g., triethylamine) to minimize side reactions .

- Key Validation: Monitor reaction progress via TLC or LC-MS, and confirm purity through HPLC (>95%) .

Basic: How is this compound characterized structurally?

Answer:

A combination of spectroscopic and analytical methods is essential:

- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated DMSO to identify protons adjacent to electron-withdrawing groups (e.g., carbonyl at δ ~160-170 ppm for C=O) and aromatic protons (δ 7.0-8.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₉H₅ClN₂OS, calculated 228.9874) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction can resolve bond angles and planarity of the thiazole-pyridine system .

Advanced: How can regioselectivity be optimized during substitution reactions of this compound?

Answer:

Regioselectivity challenges arise due to competing reactivity at the chloro and carbonyl positions. Strategies include:

- Solvent Control: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 2-chloro position, while non-polar solvents (e.g., toluene) stabilize carbonyl reactivity .

- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to target specific positions. For example, a boronic acid derivative can selectively react at the 3-carbonyl-adjacent site .

- Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps (e.g., LUMO localization at the chloro position) .

Advanced: How can researchers analyze and validate the compound’s biological activity, such as kinase inhibition?

Answer:

- In Vitro Assays: Use kinase inhibition assays (e.g., ADP-Glo™) with purified enzymes (e.g., EGFR or VEGFR2). IC₅₀ values are determined via dose-response curves .

- SAR Studies: Modify substituents (e.g., replacing thiazole with oxazole) and compare activity. Evidence from analogs shows that electron-withdrawing groups enhance target binding .

- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Correlate results with molecular docking simulations to identify binding pockets .

Advanced: How should researchers address contradictory data in reaction yields or bioactivity?

Answer:

- Reproducibility Checks: Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity of intermediates via GC-MS .

- Orthogonal Characterization: Combine NMR, HRMS, and X-ray data to confirm structural consistency. For bioactivity discrepancies, repeat assays with positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis: Compare datasets from multiple studies (e.g., PubChem BioAssay data) to identify trends or outliers caused by assay variability .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., C-Cl vs. C-S bonds) .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict hydrolysis rates of the chloro group .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding sites) and guide derivative design .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage: Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation .

- Handling: Use glove boxes for moisture-sensitive reactions. LC-MS monitoring detects decomposition products (e.g., hydrolyzed carbonyl groups) .

Advanced: How to design derivatives with enhanced bioactivity while minimizing toxicity?

Answer:

- Scaffold Hopping: Replace the thiazole ring with bioisosteres (e.g., 1,2,4-triazole) to improve solubility and reduce off-target effects .

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance bioavailability .

- Toxicity Screening: Use zebrafish models or HEK293 cells to assess acute toxicity and CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.